2-Chloro-1-(4-iodophenyl)ethanone
Overview
Description
2-Chloro-1-(4-iodophenyl)ethanone is an organic compound with the molecular formula C8H6ClIO It is a halogenated ketone, characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(4-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the halogenation of 1-(4-iodophenyl)ethanone. The reaction typically involves the use of chlorine gas or a chlorine-containing reagent under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl ethanones, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
2-Chloro-1-(4-iodophenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-iodophenyl)ethanone involves its reactivity with various molecular targets. The presence of halogen atoms makes it a versatile electrophile, capable of forming covalent bonds with nucleophilic sites on biomolecules or other chemical species.
Comparison with Similar Compounds
Similar Compounds
1-(4-Iodophenyl)ethanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-1-(4-bromophenyl)ethanone: Contains bromine instead of iodine, which affects its reactivity and applications.
2-Chloro-1-(4-fluorophenyl)ethanone: Contains fluorine, leading to different chemical properties and reactivity.
Uniqueness
The combination of these halogens makes it a valuable compound for various synthetic and research purposes .
Properties
IUPAC Name |
2-chloro-1-(4-iodophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKQIBWZNUCGSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368959 | |
Record name | 2-chloro-1-(4-iodophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4209-04-5 | |
Record name | 2-chloro-1-(4-iodophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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